molecular formula C21H31N7O12S2 B12694269 2,6-Pyridinedicarboxylic acid, bis(2-((beta-D-glucopyranosylamino)thioxomethyl)hydrazide) CAS No. 80666-77-9

2,6-Pyridinedicarboxylic acid, bis(2-((beta-D-glucopyranosylamino)thioxomethyl)hydrazide)

Cat. No.: B12694269
CAS No.: 80666-77-9
M. Wt: 637.6 g/mol
InChI Key: HTOVRHVAWJNFIH-UHFFFAOYSA-N
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Description

2,6-Pyridinedicarboxylic acid, bis(2-((beta-D-glucopyranosylamino)thioxomethyl)hydrazide): is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with carboxylic acid groups and hydrazide derivatives linked to beta-D-glucopyranosylamino groups. Its molecular formula is C21H31N7O12S2, and it has a molecular weight of 637.641 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Pyridinedicarboxylic acid, bis(2-((beta-D-glucopyranosylamino)thioxomethyl)hydrazide) typically involves multiple steps. The starting material, 2,6-pyridinedicarboxylic acid, is first activated through the formation of an acid chloride or an ester. This intermediate is then reacted with hydrazine derivatives to form the hydrazide. The final step involves the coupling of the hydrazide with beta-D-glucopyranosylamino groups under controlled conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques such as chromatography may be employed to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with metals. These complexes have applications in catalysis and materials science .

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with biomolecules. It has shown promise in modulating biological pathways .

Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development. It is being investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases .

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in material science .

Mechanism of Action

The mechanism by which 2,6-Pyridinedicarboxylic acid, bis(2-((beta-D-glucopyranosylamino)thioxomethyl)hydrazide) exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activity. It also interacts with proteins and nucleic acids, affecting various biological pathways. The presence of glucopyranosylamino groups enhances its solubility and bioavailability, facilitating its action in biological systems .

Comparison with Similar Compounds

    2,6-Pyridinedicarboxylic acid (Dipicolinic acid): A simpler analog without the hydrazide and glucopyranosylamino groups.

    2,5-Pyridinedicarboxylic acid: Differing in the position of the carboxylic acid groups.

    2,3-Pyridinedicarboxylic acid: Another positional isomer with distinct chemical properties.

Uniqueness: The uniqueness of 2,6-Pyridinedicarboxylic acid, bis(2-((beta-D-glucopyranosylamino)thioxomethyl)hydrazide) lies in its complex structure, which combines multiple functional groups. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Properties

CAS No.

80666-77-9

Molecular Formula

C21H31N7O12S2

Molecular Weight

637.6 g/mol

IUPAC Name

1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3-[[6-[[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamothioylamino]carbamoyl]pyridine-2-carbonyl]amino]thiourea

InChI

InChI=1S/C21H31N7O12S2/c29-4-8-10(31)12(33)14(35)18(39-8)23-20(41)27-25-16(37)6-2-1-3-7(22-6)17(38)26-28-21(42)24-19-15(36)13(34)11(32)9(5-30)40-19/h1-3,8-15,18-19,29-36H,4-5H2,(H,25,37)(H,26,38)(H2,23,27,41)(H2,24,28,42)

InChI Key

HTOVRHVAWJNFIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)NNC(=S)NC2C(C(C(C(O2)CO)O)O)O)C(=O)NNC(=S)NC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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